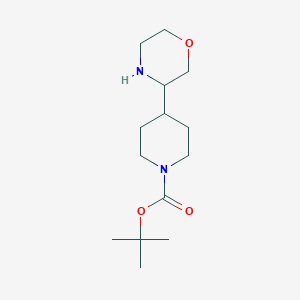

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C₁₄H₂₆N₂O₃ . It has a molecular weight of 270.19 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CН=CRR’ (R=H, Me, Et; R’=CH2Ar) afforded in 50–80% yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate” can be represented by the SMILES notation: O=C(N1CCC(C2NCCOC2)CC1)OC©©C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

α-Amidoalkylation of Ambident Nucleophiles : tert-Butyl esters, including tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate, are used in α-amidoalkylation reactions with N-benzoylbenzylideneamine, highlighting its utility in complex organic syntheses and discussions on the stereochemical course of reactions (Dobrev, Benin, & Nechev, 1992).

Novel Synthesis of cis-3,5-disubstituted Morpholine Derivatives : This research presents a diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, showcasing its role in synthesizing morpholine derivatives with potential medicinal applications (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Photophysical Properties in Luminescent Materials : Research into heteroleptic cationic Ir(III) complexes including tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate derivatives has expanded knowledge on dual-emission properties, piezochromic, and vapochromic behaviors, offering insights into designing smart luminescent materials for data security and beyond (Song et al., 2016).

Stereoselective Syntheses : The research demonstrates the use of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives in reactions with L-selectride, leading to stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This illustrates its importance in creating stereoisomers for pharmaceutical synthesis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Coordination Polymers and Luminescence : Studies on the structural and photophysical properties of lanthanide coordination polymers using tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate derivatives have contributed to the understanding of luminescence in solid-state materials, pointing towards potential optical device applications (Raphael et al., 2012).

Synthesis of Jak3 Inhibitor Intermediates : An efficient synthesis route for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the production of novel protein tyrosine kinase Jak3 inhibitors, showcases its critical role in the development of new therapeutic agents (Xin-zhi, 2011).

Zukünftige Richtungen

The future directions for “tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate” could involve its use as an intermediate in the synthesis of more complex organic compounds. For instance, compounds with similar structures have been used as synthons in the preparation of diverse piperidine derivatives .

Eigenschaften

IUPAC Name |

tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-11(5-8-16)12-10-18-9-6-15-12/h11-12,15H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEJFFVFCYYKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2COCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929738.png)

![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)

methanone](/img/structure/B2929744.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2929751.png)

![1-(5-chloro-2-methoxyphenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2929752.png)

![2-(3-bromophenyl)-5-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2929754.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2929758.png)